molecular formula C10H12O2 B018722 4'-Methoxypropiophenone-methyl-d3 CAS No. 89717-81-7

4'-Methoxypropiophenone-methyl-d3

Cat. No. B018722
Key on ui cas rn: 89717-81-7
M. Wt: 167.22 g/mol
InChI Key: ZJVAWPKTWVFKHG-FIBGUPNXSA-N
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Patent
US04435585

Procedure details

525 ml of 1,2-dichloroethane and 209 g of aluminium chloride are added to a round flask which is fitted with a stirrer, thermometer, condenser and dropping funnel. The mixture is cooled to 0° C. and 127 g of propionic acid chloride are allowed to drop in at 0°-5° C. within 75 minutes. After the addition, the temperature is allowed to rise to 18° C. and then 141.6 g of anisole are added within 2 hours and at 20° C. The mixture is left to stand for 12 hours and then the product is poured into a mixture of 800 g of ice, 130 ml of water and 130 ml of concentrated hydrochloric acid. The aqueous phase is separated and extracted with two 250 ml portions of 1,2-dichloroethane. The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water. The solvent is removed by evaporation under a vacuum and the residue (198 g) is distilled over a 25 cm column. There are obtained 143 g of p-methoxy-propiophenone (yield: 66.4% of theory). B.p.=90° C./0.4 mmHg; melting point 26° C.; nD20 =1.5451; d420 =0.9645.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
209 g
Type
reactant
Reaction Step Four
Quantity
525 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[C:10]1([O:16][CH3:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O.ClCCCl>[CH3:17][O:16][C:10]1[CH:15]=[CH:14][C:13]([C:5](=[O:8])[CH2:6][CH3:7])=[CH:12][CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
141.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
ice
Quantity
800 g
Type
reactant
Smiles
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
209 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
525 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is fitted with a stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, condenser and dropping
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to rise to 18° C.
WAIT
Type
WAIT
Details
The mixture is left
WAIT
Type
WAIT
Details
to stand for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with two 250 ml portions of 1,2-dichloroethane
WASH
Type
WASH
Details
The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation under a vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue (198 g) is distilled over a 25 cm column

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 143 g
YIELD: PERCENTYIELD 66.4%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04435585

Procedure details

525 ml of 1,2-dichloroethane and 209 g of aluminium chloride are added to a round flask which is fitted with a stirrer, thermometer, condenser and dropping funnel. The mixture is cooled to 0° C. and 127 g of propionic acid chloride are allowed to drop in at 0°-5° C. within 75 minutes. After the addition, the temperature is allowed to rise to 18° C. and then 141.6 g of anisole are added within 2 hours and at 20° C. The mixture is left to stand for 12 hours and then the product is poured into a mixture of 800 g of ice, 130 ml of water and 130 ml of concentrated hydrochloric acid. The aqueous phase is separated and extracted with two 250 ml portions of 1,2-dichloroethane. The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water. The solvent is removed by evaporation under a vacuum and the residue (198 g) is distilled over a 25 cm column. There are obtained 143 g of p-methoxy-propiophenone (yield: 66.4% of theory). B.p.=90° C./0.4 mmHg; melting point 26° C.; nD20 =1.5451; d420 =0.9645.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
209 g
Type
reactant
Reaction Step Four
Quantity
525 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[C:10]1([O:16][CH3:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O.ClCCCl>[CH3:17][O:16][C:10]1[CH:15]=[CH:14][C:13]([C:5](=[O:8])[CH2:6][CH3:7])=[CH:12][CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
141.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
ice
Quantity
800 g
Type
reactant
Smiles
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
209 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
525 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is fitted with a stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, condenser and dropping
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to rise to 18° C.
WAIT
Type
WAIT
Details
The mixture is left
WAIT
Type
WAIT
Details
to stand for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with two 250 ml portions of 1,2-dichloroethane
WASH
Type
WASH
Details
The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation under a vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue (198 g) is distilled over a 25 cm column

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 143 g
YIELD: PERCENTYIELD 66.4%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04435585

Procedure details

525 ml of 1,2-dichloroethane and 209 g of aluminium chloride are added to a round flask which is fitted with a stirrer, thermometer, condenser and dropping funnel. The mixture is cooled to 0° C. and 127 g of propionic acid chloride are allowed to drop in at 0°-5° C. within 75 minutes. After the addition, the temperature is allowed to rise to 18° C. and then 141.6 g of anisole are added within 2 hours and at 20° C. The mixture is left to stand for 12 hours and then the product is poured into a mixture of 800 g of ice, 130 ml of water and 130 ml of concentrated hydrochloric acid. The aqueous phase is separated and extracted with two 250 ml portions of 1,2-dichloroethane. The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water. The solvent is removed by evaporation under a vacuum and the residue (198 g) is distilled over a 25 cm column. There are obtained 143 g of p-methoxy-propiophenone (yield: 66.4% of theory). B.p.=90° C./0.4 mmHg; melting point 26° C.; nD20 =1.5451; d420 =0.9645.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
209 g
Type
reactant
Reaction Step Four
Quantity
525 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[C:10]1([O:16][CH3:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O.ClCCCl>[CH3:17][O:16][C:10]1[CH:15]=[CH:14][C:13]([C:5](=[O:8])[CH2:6][CH3:7])=[CH:12][CH:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
141.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
ice
Quantity
800 g
Type
reactant
Smiles
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
209 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
525 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is fitted with a stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, condenser and dropping
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to rise to 18° C.
WAIT
Type
WAIT
Details
The mixture is left
WAIT
Type
WAIT
Details
to stand for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with two 250 ml portions of 1,2-dichloroethane
WASH
Type
WASH
Details
The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation under a vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue (198 g) is distilled over a 25 cm column

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 143 g
YIELD: PERCENTYIELD 66.4%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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